

# 3-Fluorophenylacetone molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

[Get Quote](#)

## In-Depth Technical Guide: 3-Fluorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of **3-Fluorophenylacetone**. The information is intended for an audience with a technical background in chemistry and pharmacology.

## Core Molecular and Physical Properties

**3-Fluorophenylacetone**, with the IUPAC name 1-(3-fluorophenyl)propan-2-one, is a substituted aromatic ketone.<sup>[1]</sup> It is recognized as a precursor in the synthesis of various chemical compounds, including amphetamine analogs.<sup>[2]</sup> Its physical state is typically a liquid, described as pale yellow in color.<sup>[3]</sup>

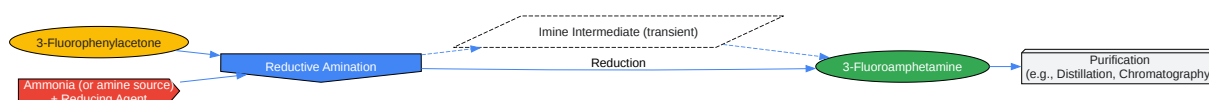
## Quantitative Data Summary

The following table summarizes the key quantitative data for **3-Fluorophenylacetone**.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO	[1][3][4][5]
Molecular Weight	152.17 g/mol	[5]
CAS Number	1737-19-5	[3][4][5]
Density	1.086 g/cm <sup>3</sup>	[4][5]
Boiling Point	199.3 °C at 760 mmHg	[4][5]
Flash Point	82.8 °C	[4][5]
Refractive Index	1.489	[4]
Purity	≥98%	[3]

## Molecular Structure

The structure of **3-Fluorophenylacetone** consists of a phenyl ring substituted with a fluorine atom at the meta position, and an acetone group attached to the ring via a methylene bridge.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenylacetone | C<sub>9</sub>H<sub>9</sub>FO | CID 137185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [3-Fluorophenylacetone molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132418#3-fluorophenylacetone-molecular-structure-and-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)